molecular formula C20H18Cl2N4O3 B2471593 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1021108-28-0

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2471593
CAS No.: 1021108-28-0
M. Wt: 433.29
InChI Key: MAMNHNTXRJPTLG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a synthetic chemical reagent for research applications. This molecule is a complex derivative featuring a 2,4-dichlorophenoxy moiety, a structure also found in established herbicidal compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) . The core structure of 2,4-D is known to function as a plant growth hormone mimic, inducing uncontrolled growth and inhibiting DNA and protein synthesis in broad-leaved weeds . The specific integration of this moiety with a pyridazinone ring and a pyridine group suggests potential for modified biological activity and selectivity, making it a candidate for investigation in plant biology and agrochemical research. The presence of the pyridazinone scaffold, as seen in related compounds listed in chemical databases , points to potential utility in medicinal chemistry exploration. Researchers are invited to inquire for additional technical data, including purity and availability. This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3/c1-13(29-18-6-4-15(21)11-16(18)22)20(28)24-9-10-26-19(27)7-5-17(25-26)14-3-2-8-23-12-14/h2-8,11-13H,9-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMNHNTXRJPTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CN=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a derivative of dichlorophenoxyacetic acid (2,4-D), which is widely known for its herbicidal properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dichlorophenoxy group.
  • A pyridazinone moiety.
  • An amide functional group.

The molecular formula is C17H17Cl2N3OC_{17}H_{17}Cl_2N_3O, with a molecular weight of approximately 364.24 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other 2,4-D derivatives. For instance, studies have shown that 2,4-D disrupts mitochondrial function and alters oxidative stress levels in various organisms .
  • Receptor Modulation : The presence of the pyridazinone structure suggests potential interactions with neurotransmitter receptors or other signaling pathways, which may influence cellular responses.

Antimicrobial Activity

Research indicates that compounds related to 2,4-D exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various fungi and bacteria, suggesting that this compound may also possess similar properties .

Microorganism Activity
Candida albicansAntifungal activity observed
Escherichia coliInhibition of growth
Staphylococcus aureusReduced viability

Toxicological Studies

Toxicological assessments have indicated that exposure to 2,4-D and its derivatives can lead to adverse effects in non-target organisms. In zebrafish studies, exposure resulted in impaired mitochondrial function and altered behavior patterns . These findings underscore the importance of understanding the ecological impact of such compounds.

Case Studies

  • Zebrafish Model : A study conducted on adult zebrafish exposed to 2,4-D demonstrated significant alterations in mitochondrial metabolism and behavioral changes such as increased activity in upper tank zones . This suggests potential neurotoxic effects that warrant further investigation.
  • Antifungal Testing : In vitro studies have shown that related compounds exhibit antifungal activity against Candida albicans, indicating potential therapeutic applications for fungal infections .

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : The presence of the dichlorophenoxy group suggests potential herbicidal properties, while the pyridazinone and pyridine components may contribute to antimicrobial effects against various pathogens.
  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound could inhibit the growth of cancer cell lines, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide typically involves multi-step organic reactions. The synthesis pathway often includes:

  • Formation of the dichlorophenoxy moiety through chlorination and etherification.
  • Construction of the pyridazinone ring via cyclization reactions involving appropriate precursors.

Example Synthesis Pathway

  • Chlorination of Phenol : 2,4-dichlorophenol is reacted with an alkyl halide to form the phenoxy ether.
  • Formation of Pyridazinone : A suitable pyridine derivative undergoes cyclization to yield the pyridazinone structure.
  • Amide Bond Formation : The final step involves coupling the two components through amide bond formation.

Applications in Medicine

The compound's unique structure positions it as a promising candidate for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor cell proliferation makes it a subject of interest in oncology research.

Case Studies

  • Antitumor Activity Evaluation : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) have shown promising results, where compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide exhibited significant cytotoxicity.
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BK56210

Agricultural Applications

The compound's herbicidal properties make it suitable for use in agriculture:

  • Herbicide Development : The dichlorophenoxy group is known for its effectiveness as a herbicide, which can be leveraged to develop new agricultural chemicals targeting specific weeds without harming crops.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID (from Evidence) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Pyridazinone 3-(Pyridin-3-yl), 6-oxo; propanamide with 2,4-dichlorophenoxy ~490 (estimated) N/A Amide, ether, dichloroaromatic
Compound 8 () Pyridazinone 3-(4-Phenylpiperazinyl), 6-oxo; acetohydrazide with 3,4,5-trimethoxybenzyl 529.2 238–239 Hydrazide, piperazine, methoxy
Compound 15 () Pyridazinone 3-(4-(4-Chlorophenyl)piperazinyl), 6-oxo; acetohydrazide with 4-nitrobenzyl 487 (approx.) 238–239 Nitro, chlorophenyl, hydrazide
Compound 19 () Pyridazinone 3-(4-(4-Fluorophenyl)piperazinyl), 6-oxo; acetohydrazide with 3-methoxybenzyl 487 202–203 Fluoro, methoxy, hydrazide
ZINC00220177 () Pyridazinone 3-Phenyl; propanamide with phenethyl ~380 (estimated) N/A Amide, phenyl

Key Observations

Backbone Variation :

  • The target compound uses a propanamide linker , whereas analogues in –3 employ acetohydrazide spacers. Amides generally exhibit greater metabolic stability than hydrazides, suggesting improved pharmacokinetics for the target compound .
  • The ethylamine spacer in the target compound may enhance conformational flexibility compared to rigid piperazine-containing analogues (e.g., Compounds 8, 15) .

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound is unique among the compared analogues. Piperazine-containing analogues (e.g., Compound 15) show strong hydrogen-bonding capacity via their tertiary amines, which may improve target binding but reduce oral bioavailability due to high polarity .

Biological Activity Implications: Pyridazinone derivatives with 4-phenylpiperazinyl groups (e.g., Compound 8) demonstrated cytotoxicity against AGS gastric cancer cells (IC₅₀ ~12 μM), likely via kinase inhibition . The target compound’s dichlorophenoxy group may modulate selectivity for other kinase targets (e.g., VEGF-R). Hydrazide-containing analogues (e.g., Compounds 15, 19) showed moderate anti-proliferative activity but are prone to hydrolysis in acidic environments, limiting therapeutic utility .

Q & A

Q. What are the critical steps in synthesizing 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide?

The synthesis involves multi-step organic reactions, typically including:

  • Substitution reactions under alkaline conditions to introduce aryloxy groups (e.g., using 2,4-dichlorophenol and a halogenated intermediate) .
  • Reduction steps (e.g., nitro to amine groups using iron powder under acidic conditions) .
  • Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like EDC·HCl or HOBt .
    Key solvents include ethanol or acetic acid, with catalysts such as HCl or H₂SO₄. Reaction temperatures often range from 60–100°C to optimize yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm proton and carbon environments, particularly for pyridazine and pyridine rings .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment, using C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns, often via electrospray ionization (ESI) .
  • X-ray crystallography for resolving bond lengths, angles, and dihedral angles in solid-state structures .

Q. How can reaction conditions be optimized during synthesis?

Key parameters to vary include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution, while ethanol improves solubility for condensation .
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) for condensation vs. bases (e.g., K₂CO₃) for substitution .
  • Temperature control : Lower temperatures (25–50°C) reduce side reactions in sensitive steps, while higher temperatures (80–100°C) accelerate slow reactions .
    Monitor progress via TLC or HPLC, and quantify yield/purity using UV-Vis or NMR .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s 3D conformation?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, charge distribution, and electrostatic potential surfaces, which correlate with NMR and X-ray data .
  • Molecular Dynamics (MD) simulations assess flexibility of the pyridazinone ring and ethylpropanamide linker in solvated environments, providing insights into binding interactions .
  • Docking studies model interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses .

Q. What strategies resolve contradictions in literature data on structural or pharmacological properties?

  • Cross-validation : Compare NMR, X-ray, and computational data to identify discrepancies in bond angles or tautomeric forms .
  • Reproducibility checks : Replicate synthesis protocols with strict control of catalysts and solvents to confirm reported yields .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, peer-reviewed journals) to identify consensus on biological activity or stability profiles .

Q. How do substituents like the 2,4-dichlorophenoxy group influence biological activity?

  • Electron-withdrawing effects : The dichlorophenoxy group enhances electrophilicity, potentially improving binding to hydrophobic enzyme pockets .
  • Steric considerations : Bulky substituents may hinder rotation of the pyridazinone ring, affecting conformational stability in vivo .
  • Comparative SAR studies : Analog synthesis (e.g., replacing chlorine with fluorine) and in vitro assays (e.g., IC₅₀ measurements) quantify substituent impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.